1,2-Diisopropylhydrazine

Description

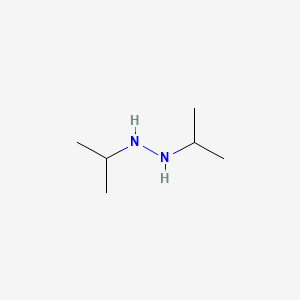

Structure

3D Structure

Properties

CAS No. |

3711-34-0 |

|---|---|

Molecular Formula |

C6H16N2 |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

1,2-di(propan-2-yl)hydrazine |

InChI |

InChI=1S/C6H16N2/c1-5(2)7-8-6(3)4/h5-8H,1-4H3 |

InChI Key |

QWLQTDXXEZQUBB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NNC(C)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 1,2 Diisopropylhydrazine

Oxidative Transformations

Oxidative processes involving 1,2-diisopropylhydrazine primarily target the nitrogen atoms, leading to the formation of new functional groups and providing insights into the redox chemistry of hydrazine (B178648) systems.

The oxidation of 1,2-dialkylhydrazines is a well-established method for the synthesis of the corresponding azoalkanes. In the case of this compound, this transformation yields 2,2'-azobispropane. A highly effective method for this oxidation utilizes mercuric oxide suspended in a suitable solvent such as water or ethanol. cdnsciencepub.com This method has been shown to produce nearly quantitative yields of the azoalkane product. cdnsciencepub.com The general reaction is as follows:

(CH₃)₂CH-NH-NH-CH(CH₃)₂ + HgO → (CH₃)₂CH-N=N-CH(CH₃)₂ + H₂O + Hg

The high yields obtained with mercuric oxide highlight its efficiency as an oxidizing agent for this class of compounds. cdnsciencepub.com Other oxidizing agents have also been explored, though with varying degrees of success. For instance, the oxidation of 1,2-dimethylhydrazine (B38074) with cupric chloride resulted in a significantly lower yield of the corresponding azoalkane compared to the mercuric oxide method. cdnsciencepub.com

| 1,2-Dialkylhydrazine | Oxidizing Agent | Azoalkane Product | Yield (%) |

|---|---|---|---|

| This compound | Mercuric Oxide | 2,2'-Azobispropane | Nearly Quantitative |

| 1,2-Diethylhydrazine (B154525) | Mercuric Oxide | Azobisethane | Nearly Quantitative |

| 1,2-Di-n-propylhydrazine | Mercuric Oxide | 1,1'-Azobispropane | Nearly Quantitative |

| 1,2-Dimethylhydrazine | Mercuric Oxide | Azomethane | 74 |

| 1,2-Dimethylhydrazine Hydrochloride | Cupric Chloride | Azomethane | 25 |

The redox chemistry of hydrazine and its derivatives is complex and plays a crucial role in various chemical and biological processes. Hydrazine compounds can act as both reducing and, less commonly, oxidizing agents. bohrium.com In their role as reducing agents, they are oxidized, typically to nitrogen gas. bohrium.com

The electrochemical oxidation of substituted hydrazines, such as the methylhydrazines, provides a model for understanding the redox behavior of compounds like this compound. Studies on 1,2-dimethylhydrazine have shown that its electrooxidation proceeds via an initial two-electron oxidation. utexas.edu This initial step is followed by chemical reactions that lead to the formation of other products. utexas.edu It is plausible that this compound follows a similar initial two-electron oxidation pathway, involving the cleavage of the nitrogen-hydrogen bonds. utexas.edu

The over-all oxidation of hydrazine derivatives can involve multiple electron transfers. For example, methylhydrazine undergoes a four-electron oxidation to produce nitrogen and methanol. utexas.edu The specific products and the number of electrons transferred in the redox reactions of this compound would depend on the reaction conditions and the nature of the oxidizing agent.

Reactions with Electrophilic and Nucleophilic Reagents

The nitrogen atoms in this compound possess lone pairs of electrons, making the compound nucleophilic. This nucleophilicity drives its reactions with a variety of electrophilic reagents.

A characteristic reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. researchgate.net This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. This is a foundational reaction for the synthesis of a wide range of hydrazone derivatives. nih.govnih.gov

Furthermore, 1,2-dialkylhydrazines can react with alkylating agents, such as alkyl halides. For instance, the reaction of 1,2-dimethylhydrazine with isopropyl bromide has been shown to produce 1,2-dimethyl-1,2-diisopropylhydrazine, indicating that the nitrogen atoms can act as nucleophiles to displace the halide. dtic.mil By analogy, it is expected that this compound would react with alkyl halides in a similar manner, leading to further N-alkylation.

Carbon-Nitrogen Bond Formations and Cleavages

The reactivity of this compound and its derivatives is pivotal in the formation and cleavage of carbon-nitrogen bonds, which are fundamental processes in organic synthesis.

Hydrazones, which can be synthesized from this compound and a carbonyl compound, are versatile intermediates in organic synthesis. The formation of the hydrazone itself is a key C-N bond-forming reaction. researchgate.netnih.gov These hydrazone derivatives can then be utilized in a variety of subsequent transformations to form new carbon-carbon and carbon-heteroatom bonds.

The synthesis of hydrazones is typically achieved through the condensation of a hydrazine with an aldehyde or ketone, often in the presence of a protic solvent. minarjournal.com This reaction establishes the C=N double bond characteristic of hydrazones.

The cleavage of the N-N bond in hydrazine derivatives is a significant transformation that can be achieved under various conditions, including reductive and oxidative methods. nih.govrsc.org However, in the case of this compound, an interesting and distinct cleavage pathway has been observed.

In iron-mediated reactions, this compound has been found to undergo N-C bond cleavage rather than the more commonly observed N-N bond reduction or cleavage seen with other substituted hydrazines like 1,2-diarylhydrazines. nih.gov This highlights a unique aspect of the reactivity of this compound, where the isopropyl group influences the reaction pathway.

While N-N bond cleavage is a common process for many hydrazine derivatives, often promoted by catalysts or specific reagents, the propensity of this compound to undergo N-C bond cleavage under certain conditions demonstrates the nuanced reactivity of this compound. nih.govnih.gov

| Hydrazine Derivative | Observed Reaction |

|---|---|

| 1,2-Diarylhydrazines | N-N bond reduction and catalytic disproportionation |

| Trisubstituted Arylhydrazines | N-N bond reduction |

| This compound | N-C bond cleavage |

| Hindered and Tetrasubstituted Hydrazines | No reaction |

Cycloaddition and Heterocycle Synthesis Involving this compound Precursors

This compound and its derivatives serve as versatile building blocks in the synthesis of various heterocyclic systems. The presence of two nucleophilic nitrogen atoms allows for participation in a range of cyclization reactions, leading to the formation of stable ring structures containing nitrogen-nitrogen bonds.

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, traditionally relies on the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. This is famously known as the Knorr pyrazole (B372694) synthesis. In this reaction, a monosubstituted hydrazine (R-NH-NH₂) or hydrazine itself is typically used, as the reaction requires two N-H bonds for the condensation and cyclization process.

For symmetrically substituted hydrazines like this compound, the direct application of the classical Knorr synthesis is impeded due to the absence of a primary amine (-NH₂) group. However, alternative strategies involving oxidative cycloaddition can be employed. While specific literature on this compound is sparse, related methods for 1,2-disubstituted hydrazines involve an initial oxidation to form an azomethine imine intermediate. This highly reactive 1,3-dipole can then undergo a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkyne, to furnish a pyrazole derivative. nih.gov

The general pathway can be summarized as follows:

Oxidation: The 1,2-dialkylhydrazine is oxidized to form a reactive azomethine imine.

[3+2] Cycloaddition: The intermediate undergoes a 1,3-dipolar cycloaddition with a multiple bond system (e.g., an alkyne or alkene).

Aromatization: The resulting pyrazolidine (B1218672) or pyrazoline ring may undergo a subsequent oxidation step to yield the aromatic pyrazole.

Modern synthetic methods continue to expand the utility of various hydrazine precursors in forming these important heterocyclic cores. nih.govresearchgate.netorganic-chemistry.orgbeilstein-journals.orgnih.gov

| Method | Hydrazine Type | Co-reactant | Key Intermediate | Product |

|---|---|---|---|---|

| Knorr Synthesis | Hydrazine / Monosubstituted Hydrazine | 1,3-Dicarbonyl Compound | Hydrazone | Pyrazole |

| Oxidative [3+2] Cycloaddition | 1,2-Disubstituted Hydrazine | Alkyne / Alkene | Azomethine Imine (1,3-dipole) | Pyrazoline / Pyrazole |

Beyond pyrazoles, hydrazine derivatives are fundamental in the synthesis of a wide array of nitrogen-containing heterocycles. nih.gov Triazoles, five-membered rings with three nitrogen atoms, can be synthesized using precursors derived from this compound. The specific pathway depends on the desired isomer (1,2,3-triazole or 1,2,4-triazole) and the co-reactants.

For instance, the synthesis of 1,2,4-triazoles can be achieved by reacting hydrazine derivatives with compounds containing a nitrile group, which can be activated by Lewis acids. tandfonline.com The reaction proceeds through the formation of an amidrazone intermediate, which then cyclizes. While this method is more common for hydrazines with at least one unsubstituted -NH₂ group, modifications and alternative routes exist for substituted hydrazines.

The synthesis of other heterocycles, such as tetrazines (six-membered rings with four nitrogen atoms), can also involve hydrazine precursors. These reactions often rely on the condensation of two hydrazine-derived molecules or the reaction of a hydrazine with a molecule containing two suitably positioned leaving groups or electrophilic centers. tandfonline.com

A specific and well-documented application of this compound is in the synthesis of novel boron-nitrogen heterocycles. Research has shown that this compound undergoes a cyclocondensation reaction with organoboron compounds. Specifically, the ring closure reaction with 1,1-bis(phenylchloroboryl)ethane results in the formation of a five-membered heterocyclic ring containing a C-B-N-N-B framework. researchgate.netrsc.org

This reaction produces a 1,2-diaza-3,5-diborolidine system, which is an inorganic analogue of cyclopentadienide. researchgate.net Deprotonation of the carbon atom situated between the two boron atoms yields an anionic heterocyclic ligand, 1,2-diisopropyl-4-methyl-3,5-diphenyl-1,2-diaza-3,5-diborolyl, which has been used to prepare various metal complexes. researchgate.netrsc.orgresearchgate.net This highlights the utility of this compound in creating specialized ligands for organometallic and coordination chemistry.

| Reactant 1 | Reactant 2 | Product Class | Specific Product Example |

|---|---|---|---|

| This compound | 1,1-bis(phenylchloroboryl)ethane | 1,2-Diaza-3,5-diborolidine | 3,5-diphenyl-1,2-diisopropyl-4-methyl-1,2-diaza-3,5-diborolidine |

Radical Chemistry and Rearrangement Pathways

Hydrazine derivatives are known to be susceptible to one-electron oxidation, leading to the formation of radical intermediates. nih.govresearchgate.net This process can be initiated by enzymatic systems, metal ions, or electrochemical and photochemical methods. nih.govrsc.org The metabolic activation of many hydrazine-based drugs, such as iproniazid (B1672159) (an isopropylhydrazine derivative), proceeds through the formation of nitrogen-centered and carbon-centered radicals. nih.gov

In the case of this compound, a one-electron oxidation would generate the corresponding radical cation. This species can then undergo several transformations:

Deprotonation: Loss of a proton can yield a neutral hydrazyl radical.

Fragmentation: The initial radical can undergo rearrangement and fragmentation. A plausible pathway involves the cleavage of the N-N bond or rearrangement to form a carbon-centered radical. For example, the nitrogen-centered radical formed from iproniazid is known to rearrange to produce an isopropyl radical. nih.gov A similar pathway is anticipated for this compound, where the initial hydrazyl radical could ultimately lead to the formation of isopropyl radicals and dinitrogen.

These radical intermediates are highly reactive and can participate in various subsequent reactions, including hydrogen abstraction, addition to double bonds, or coupling with other radicals. The study of such radical-mediated pathways is crucial for understanding the reactivity and potential biological activity of hydrazine compounds. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise insights into the atomic arrangement of 1,2-diisopropylhydrazine.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound. Due to the molecule's symmetry, the spectra are relatively simple.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show three distinct signals corresponding to the chemically different protons in the molecule: the N-H protons, the methine (CH) protons of the isopropyl groups, and the methyl (CH₃) protons.

N-H Protons: A broad signal corresponding to the two equivalent protons attached to the nitrogen atoms. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature.

Methine (CH) Protons: A septet arising from the two equivalent methine protons, each coupled to the six adjacent methyl protons.

Methyl (CH₃) Protons: A doublet resulting from the twelve equivalent methyl protons coupled to the single adjacent methine proton.

Carbon-¹³ (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display two signals, corresponding to the two types of carbon atoms in the symmetrical structure.

Methine Carbons: One signal for the two equivalent methine carbons.

Methyl Carbons: A second, typically more intense, signal for the four equivalent methyl carbons.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration / Description |

| ¹H | Variable (e.g., 2.5-4.0) | Broad Singlet | 2H (N-H ) |

| ¹H | ~2.8 - 3.2 | Septet | 2H (-C H(CH₃)₂) |

| ¹H | ~1.0 - 1.2 | Doublet | 12H (-CH(C H₃)₂) |

| ¹³C | ~50 - 60 | - | C H(CH₃)₂ |

| ¹³C | ~20 - 25 | - | -CH(C H₃)₂ |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule. ucsb.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. huji.ac.illibretexts.org For this compound, a cross-peak would be observed between the methine (CH) septet and the methyl (CH₃) doublet, confirming the isopropyl group's structure.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links protons directly to the carbons they are attached to. wikipedia.orglibretexts.org The HSQC spectrum would show a correlation peak between the methine proton signal and the methine carbon signal, and another correlation between the methyl proton signal and the methyl carbon signal, thus assigning the carbon skeleton.

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients, which are related to molecular size and shape. manchester.ac.uk In a DOSY experiment, a 2D plot is generated with chemical shifts on one axis and diffusion coefficients on the other. manchester.ac.uknih.gov All signals belonging to this compound would align horizontally at the same diffusion coefficient value. This method is highly effective for confirming the purity of a sample or for identifying the components of a mixture without physical separation, acting as a form of "NMR chromatography". nih.gov

In silico prediction of NMR spectra using quantum mechanical calculations, such as Density Functional Theory (DFT), has become a powerful tool in structural assignment. nih.gov For this compound, computational models can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. mdpi.com This is particularly useful for:

Confirming Assignments: Comparing the predicted spectrum with the experimental one can validate the signal assignments.

Distinguishing Isomers: Computational predictions can help differentiate between this compound and other structural isomers by highlighting subtle differences in their theoretical spectra.

Understanding Conformations: The calculations can provide insights into the preferred conformations of the molecule in solution and how these affect the NMR parameters.

Various software packages and machine learning-based platforms can now rapidly predict chemical shifts, significantly aiding in the structural verification process. nih.govacademie-sciences.fr

The hyphenation of High-Performance Liquid Chromatography (HPLC) with NMR spectroscopy (LC-NMR) provides a robust method for the analysis of complex mixtures. researchgate.net If this compound were a component in a reaction mixture or a natural product extract, LC-NMR would allow for its separation from other components via HPLC, followed by the direct acquisition of its NMR spectra in-flow or in stop-flow mode. This technique is invaluable as it provides unequivocal structural information for individual components of a mixture without the need for laborious isolation and purification of each compound. Derivatization techniques can also be employed to enhance chromatographic separation and detection sensitivity for hydrazine (B178648) compounds. nih.govresearchgate.netchromforum.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within this compound. jsscacs.edu.inyoutube.comyoutube.com The vibrational modes are determined by the masses of the atoms and the strength of the bonds connecting them.

For this compound, key vibrational modes would include:

N-H Stretching: The N-H bonds are expected to produce characteristic absorption bands in the IR spectrum, typically in the region of 3200-3400 cm⁻¹.

C-H Stretching: Vibrations from the C-H bonds of the isopropyl groups would appear in the 2850-3000 cm⁻¹ region.

N-N Stretching: The stretching of the central nitrogen-nitrogen single bond gives rise to a signal that can be observed in the Raman spectrum, often around 1100-1200 cm⁻¹. nih.gov

Bending Vibrations: C-H and N-H bending (scissoring, rocking) vibrations would produce signals in the fingerprint region (below 1600 cm⁻¹), providing a unique pattern for the molecule.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3200 - 3400 | IR, Raman |

| C-H Stretch (sp³) | 2850 - 3000 | IR, Raman |

| N-H Bend | 1550 - 1650 | IR |

| C-H Bend | 1350 - 1470 | IR |

| N-N Stretch | 1100 - 1200 | Raman |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. For this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its specific functional groups. While a publicly available, peer-reviewed FTIR spectrum for this compound is not readily found, the expected vibrational modes can be predicted based on its structure, which includes N-H, C-H, N-N, and C-N bonds.

Key expected vibrational frequencies for this compound would include N-H stretching vibrations, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region. The N-N stretching vibration is often weak and appears in the 1000-1200 cm⁻¹ range. The presence of isopropyl groups will give rise to strong C-H stretching bands just below 3000 cm⁻¹ and characteristic C-H bending vibrations around 1365-1385 cm⁻¹ (for the gem-dimethyl group) and 1450-1470 cm⁻¹. abb.comupi.edu

Table 1: Predicted FTIR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | -NH | 3300 - 3500 | Medium-Weak |

| C-H Stretch (sp³) | Isopropyl (CH) | 2850 - 3000 | Strong |

| N-H Bend | -NH | 1550 - 1650 | Medium-Variable |

| C-H Bend | Isopropyl (CH₃, CH) | 1365 - 1470 | Medium-Strong |

| N-N Stretch | -N-N- | 1000 - 1200 | Weak-Variable |

| C-N Stretch | -C-N- | 1020 - 1250 | Medium |

Raman Spectroscopy and Resonance Raman Spectroscopy

Raman spectroscopy provides information complementary to FTIR, as it detects molecular vibrations that result in a change in polarizability. For a molecule like this compound, the N-N single bond stretch, which is often weak in the IR spectrum, would be expected to produce a more distinct signal in the Raman spectrum. Similarly, the symmetric vibrations of the isopropyl groups would be prominent. nih.gov High-pressure Raman spectroscopy studies on the parent compound, hydrazine (N₂H₄), have revealed significant changes in N-N and N-H stretching regions under pressure, indicating shifts in molecular and hydrogen bonding. nih.govresearchgate.net

Resonance Raman (RR) spectroscopy could be employed if the molecule contained a chromophore that absorbs in the UV-Visible region, which is not characteristic of simple alkylhydrazines. Therefore, standard Raman spectroscopy is the more relevant technique for this compound. researchgate.net

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |

| C-H Stretch (Symmetric) | Isopropyl (CH₃) | ~2900 - 2950 | Strong |

| C-H Bend | Isopropyl (CH₃, CH) | ~1350 - 1450 | Medium |

| N-N Stretch | -N-N- | ~1000 - 1150 | Strong |

| C-N Stretch | -C-N- | ~1020 - 1250 | Medium |

| C-C Stretch | Isopropyl Skeleton | ~800 - 1000 | Medium |

Derivative Spectroscopy Applications

Derivative spectroscopy is a technique used to enhance the resolution of overlapping spectral bands by calculating the first or higher-order derivative of a spectrum with respect to wavelength. mdpi.com This method is particularly useful for resolving minor spectral features or quantifying components in a mixture where spectral overlap is an issue. In the context of this compound analysis, if its UV-Vis or IR spectrum contained subtle or overlapping peaks due to impurities or conformational isomers, derivative spectroscopy could be applied to better distinguish these features. However, specific applications of derivative spectroscopy to the analysis of this compound are not documented in readily available literature.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of a compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Chemistry

In tandem mass spectrometry (MS/MS), a precursor ion is selected, fragmented, and the resulting product ions are analyzed. wikipedia.org This provides detailed structural information. For 1,2-dialkylhydrazines, a primary fragmentation pathway involves the cleavage of the C-N bond (alpha-cleavage), which is a common fragmentation mode for amines. libretexts.org Another significant fragmentation is the cleavage of the N-N bond.

While a specific MS/MS study on this compound is not available, the electron ionization (EI) mass spectrum for the closely related isomer, 1,2-dipropylhydrazine, is available in the MassBank database (Accession: JP000399). massbank.eu The fragmentation of 1,2-diethylhydrazine (B154525) has also been documented (NIST). nist.gov Based on these related compounds, the major fragmentation pathways for this compound (Molecular Weight: 116.21 g/mol ) can be predicted. The molecular ion (M⁺˙) would be observed at m/z 116. A primary fragmentation would be the loss of an isopropyl radical (•CH(CH₃)₂), leading to a prominent peak at m/z 73.

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 116 | [C₆H₁₆N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 101 | [C₅H₁₃N₂]⁺ | Loss of a methyl radical (•CH₃) |

| 73 | [C₃H₉N₂]⁺ | Alpha-cleavage: Loss of an isopropyl radical (•C₃H₇) |

| 58 | [C₃H₈N]⁺ | Cleavage of N-N bond |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of a compound and its fragments, as multiple formulas can have the same nominal mass but different exact masses. For this compound (C₆H₁₆N₂), the theoretical exact mass of the protonated molecule [M+H]⁺ is 117.1439. HRMS can confirm this exact mass, distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental formulas). nih.govnih.gov This capability is crucial for confirming the identity of the compound in complex samples without ambiguity.

Hyphenated MS Techniques (e.g., LC-MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. emerypharma.comrsc.org This is essential for analyzing compounds within complex mixtures. An LC-MS method for this compound would first involve separating the compound from a sample matrix using an appropriate LC column and mobile phase. The eluent would then be directed into the mass spectrometer for detection and quantification. emerypharma.com While methods exist for the parent compound hydrazine, often involving a derivatization step to improve chromatographic retention and sensitivity, specific LC-MS methods developed for this compound are not widely reported. nih.govnih.gov Such a method would be invaluable for its detection and quantification in environmental or industrial samples.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy is a important tool for probing the electronic structure of molecules and their corresponding radical cations.

Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) Spectroscopy

The study of hydrazine radical cations using UV-Vis spectroscopy reveals that the transition energies of the nitrogen-centered π to π* absorption are highly sensitive to the molecule's geometry, including the twist at the N-N bond and the pyramidality of the nitrogen atoms. nih.gov For tetraalkylhydrazine radical cations, these transitions can vary significantly, with absorption energies ranging from 63 to 107.5 kcal/mol. nih.gov

In a closely related compound, the tetraisopropylhydrazine radical cation, a distinct absorption maximum is observed in the ultraviolet region. nih.gov This absorption is characteristic of the electronic transitions within the hydrazine radical cation system.

| Compound | λmax (nm) | Reference |

|---|---|---|

| Tetraisopropylhydrazine radical cation | 282 | nih.gov |

Analysis of Excited-State Mixed Valence Phenomena

Excited-state mixed valence (ESMV) is a phenomenon observed in molecules where the ground state possesses a symmetrical charge distribution, but the excited state features two or more equivalent sites with different formal oxidation states. researchgate.net This concept is particularly relevant in derivatives of this compound.

In the 1,2-diphenyl-1,2-diisopropyl hydrazine radical cation, ESMV occurs upon photoexcitation. nih.govucla.edu The ground state of this molecule has its charge symmetrically distributed and localized primarily on the hydrazine bridge. nih.govucla.edu However, the excited state, resulting from a phenyl-to-hydrazine charge transfer, creates a situation where the two phenyl groups become interchangeably equivalent sites with differing oxidation states. nih.govucla.edu This coupling in the excited state splits the absorption band into two distinct components, with the lower-energy component typically being the most intense. researchgate.netnih.govfigshare.com The analysis of these absorption bands, often showing resolved vibronic structure, can be interpreted using a neighboring orbital model and provides detailed information about the excited-state distortions. nih.govucla.edu

X-ray Diffraction (XRD) Crystallography for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgnih.gov This technique utilizes the diffraction of X-rays by the ordered atomic lattice of a crystal to generate a diffraction pattern. libretexts.org Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov

For this compound, a single-crystal XRD study would provide invaluable solid-state structural data, including:

The exact N-N bond length.

The C-N-N bond angles.

The C-N-N-C dihedral angle, which defines the molecular conformation in the solid state.

Intermolecular interactions and crystal packing details.

While the principles of XRD are well-established, specific crystallographic data for the parent compound this compound were not available in the surveyed literature.

Other Advanced Spectroscopic and Analytical Techniques

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the ionization energies of their valence molecular orbitals. acs.orgnih.gov For hydrazine and its alkyl derivatives, PES is particularly sensitive to the molecular conformation. acs.org The splitting between the ionization energies of the two nitrogen lone pairs is directly dependent on the dihedral angle formed by the lone pair orbital axes. acs.org

Studies on methyl-substituted hydrazines have shown that the ground-state adiabatic and vertical ionization energies can be precisely determined from threshold photoelectron spectra. nih.gov Due to significant geometric changes upon ionization, the measured adiabatic ionization energies are often higher than the true threshold values. nih.gov This technique allows for the assignment of specific photoelectron bands to individual molecular orbitals through comparison with ab initio calculations. nih.gov

Scanning and Transmission Electron Microscopy (SEM/TEM) for Morphology

While general principles of these analytical methods are well-documented for a wide range of materials, the strict focus on this compound cannot be maintained without direct experimental evidence from the scientific community. Therefore, a detailed and scientifically accurate article focusing solely on these specific aspects of this compound cannot be generated at this time due to the lack of available research findings.

Theoretical and Computational Chemistry Studies of 1,2 Diisopropylhydrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of chemical compounds at the electronic level. For 1,2-diisopropylhydrazine, these methods would provide invaluable insights into its properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for geometry optimization and electronic structure analysis due to its balance of accuracy and computational cost.

For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation. The process involves finding the minimum energy structure on the potential energy surface. This optimized geometry provides key data, including bond lengths, bond angles, and dihedral angles. A common approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure reliable results. The electronic structure, including the distribution of electron density, can then be analyzed from the optimized geometry.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific literature data is unavailable.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| N-N | 1.45 | ||

| N-C | 1.47 | ||

| C-C | 1.54 | ||

| C-H | 1.09 | ||

| C-N-N | 112.0 | ||

| N-C-C | 110.0 |

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would reveal the most probable sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. It provides a localized picture of bonding, representing the Lewis structure of the molecule with localized bonds and lone pairs.

Computational methods are highly effective for studying the protonation of molecules and the stability of the resulting conjugate acids. By calculating the proton affinity, which is the negative of the enthalpy change for the protonation reaction in the gas phase, one can determine the most likely site of protonation.

In this compound, the nitrogen atoms are the basic centers. A computational study would involve adding a proton to each nitrogen atom and optimizing the geometry of the resulting protonated species. By comparing the energies of the different protonated forms, the most stable structure can be identified. These studies can be extended to solution phases using implicit or explicit solvent models to understand how the solvent environment affects protonation and stability.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a visual representation of the total electrostatic potential on the electron density surface of a molecule.

The MEP map is color-coded to indicate different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. For this compound, an MEP map would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons, identifying them as the primary sites for interaction with electrophiles, including protonation.

Prediction of Spectroscopic Properties

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm the structure of a compound.

For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectra: By calculating the harmonic vibrational frequencies at the optimized geometry, one can predict the positions of absorption bands in the IR and Raman spectra. These predicted frequencies are often scaled by an empirical factor to better match experimental values. This analysis helps in the assignment of experimentally observed vibrational modes to specific molecular motions.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. The calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Electronic Coupling and Electron Transfer Models

Electron transfer (ET) is a fundamental process in many chemical and biological systems. nih.gov Theoretical models are essential for calculating the parameters that govern the rates of these reactions. acs.org For molecules like this compound, understanding intramolecular electron transfer, particularly in its radical cation form, is key to predicting its behavior in various applications.

The rate of electron transfer is significantly influenced by the electronic coupling (or transfer integral) between the initial and final electronic states, the reorganization energy, and the Gibbs free energy of the reaction. acs.org Marcus theory provides a foundational framework for understanding and calculating these electron transfer rates. wikipedia.org This theory explains the rates of electron transfer reactions, detailing how an electron can move from a donor to an acceptor chemical species. wikipedia.org For hydrazine (B178648) systems, it has been shown that the kinetics of electro-oxidation are consistent with the symmetric Marcus-Hush theory, allowing for the extraction of parameters like reorganization energy from experimental data. ox.ac.uk

In the context of symmetrically substituted hydrazines, the radical cation provides a valuable system for studying intramolecular electron transfer. Ab initio calculations on bis(hydrazine) radical cations have been used to determine intramolecular ET parameters such as reorganization energy, electronic coupling, and effective frequency. acs.orgnih.gov These parameters are then used in models like the extended Sumi-Marcus theory to predict ET rates. nih.gov

For a hypothetical radical cation of a molecule containing two this compound moieties linked by a bridge, the electronic coupling would describe the interaction between the two hydrazine units, one bearing the positive charge (hole) and the other being neutral. This coupling is a measure of the energy splitting between the highest occupied molecular orbitals (HOMOs) of the interacting fragments. Computational methods like Density Functional Theory (DFT) are commonly employed to calculate these parameters. imist.maimist.ma

A general theoretical-computational model for electron transfer reactions involves the construction of diabatic perturbed states of the reactive partners, which are influenced by their environment and mutual interaction. researchgate.net This approach, often combined with molecular dynamics simulations, can accurately reproduce the thermodynamics and kinetics of the process. researchgate.net

Table 1: Key Parameters in Electron Transfer Models for Hydrazine Derivatives

| Parameter | Description | Typical Computational Approach |

| Electronic Coupling (V) | A measure of the electronic interaction between the donor and acceptor sites. | Ab initio methods, DFT, analysis of HOMO/LUMO splitting. acs.orgnih.gov |

| Reorganization Energy (λ) | The energy required to distort the reactants and the solvent to the geometry of the products. | DFT calculations of optimized geometries of neutral and charged species. ox.ac.uk |

| Gibbs Free Energy (ΔG°) | The overall free energy change of the electron transfer reaction. | DFT calculations of the total energies of reactants and products. |

Note: The values in this table are illustrative of the parameters studied in hydrazine derivatives and are not specific to this compound due to a lack of available data.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. bohrium.com Organic molecules, particularly those with donor-acceptor functionalities and extended π-conjugation, can exhibit significant NLO responses. Hydrazine derivatives have been the subject of computational studies to predict their NLO properties. bohrium.com

The key NLO property at the molecular level is the first hyperpolarizability (β). DFT calculations are a powerful tool for predicting the hyperpolarizability of molecules. indexcopernicus.com For various hydrazine derivatives, computational studies have shown that structural modifications, such as the introduction of electron-withdrawing or electron-donating groups, can significantly influence the NLO response. indexcopernicus.com

While this compound itself lacks the extended π-system typically associated with high NLO activity, its derivatives, where the isopropyl groups are replaced by or substituted with chromophoric moieties, could be of interest. The nitrogen lone pairs in the hydrazine backbone can act as electron donors.

Computational studies on hydrazine derivatives typically involve:

Geometry Optimization: Using DFT methods (e.g., B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)) to find the minimum energy structure. acs.org

Calculation of NLO Properties: The dipole moment (μ), polarizability (α), and first hyperpolarizability (β) are calculated from the optimized geometry.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A smaller HOMO-LUMO gap is often associated with a larger hyperpolarizability.

Table 2: Calculated NLO Properties for a Hypothetical Donor-Acceptor Substituted 1,2-Dialkylhydrazine

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | 5.2 |

| Average Polarizability | α | 150.3 |

| First Hyperpolarizability | β | 850.7 |

Note: This data is hypothetical and serves to illustrate the types of properties calculated in NLO studies of hydrazine derivatives. Specific values for this compound are not available.

Conformational Analysis and Molecular Dynamics Simulations

Theoretical studies on the parent hydrazine molecule have shown that the gauche conformation with a dihedral angle of approximately 95° is the most stable. researchgate.net The barriers to pyramidal inversion at the nitrogen atoms and the rotational barriers have also been calculated. researchgate.net For substituted hydrazines like this compound, the steric bulk of the isopropyl groups will significantly influence the conformational preferences and rotational barriers.

A study on dimeric hydrazines containing isopropyl groups revealed that eclipsed conformations of the in-isopropyl groups can be low in energy, a feature predicted by both molecular mechanics (MM2) and semiempirical quantum mechanical (AM1) calculations. imist.ma X-ray crystallography of these complex hydrazines confirmed the presence of such eclipsed conformations. imist.ma This suggests that for this compound, conformations with specific orientations of the isopropyl methyl groups relative to the N-N bond may be energetically favorable.

Molecular dynamics (MD) simulations can provide further insights into the dynamic conformational behavior of this compound in different environments, such as in solution. researchgate.net MD simulations can reveal the preferred conformations, the timescales of conformational changes, and the influence of solvent on the molecular structure. researchgate.net Such simulations typically employ force fields that have been parameterized to accurately describe the interactions within the molecule and with its surroundings.

Table 3: Predicted Conformational Data for this compound

| Parameter | Description | Predicted Value | Computational Method |

| N-N-C-H Dihedral Angle | Defines the orientation of the isopropyl group relative to the N-N bond. | Multiple low-energy conformers expected. | Molecular Mechanics, DFT |

| N-N Rotational Barrier | The energy required to rotate around the central nitrogen-nitrogen bond. | Expected to be higher than in unsubstituted hydrazine due to steric hindrance. | DFT, Ab initio methods |

| Inversion Barrier at Nitrogen | The energy required for the nitrogen atom to invert its pyramidal geometry. | Likely similar to or slightly higher than in other alkylhydrazines. | DFT, Ab initio methods |

Advanced Applications of 1,2 Diisopropylhydrazine in Synthetic Chemistry

Bio-organic Chemistry Research Applications (excluding biological activity)

Peptidomimetic Synthesis

The synthesis of peptidomimetics, molecules that mimic the structure and function of peptides, is a significant area of medicinal chemistry. One class of peptidomimetics is azapeptides, in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This modification can impart desirable properties, such as increased resistance to proteolytic degradation.

Substituted 1,2-dialkylhydrazines are conceptually recognized as precursors for the synthesis of these aza-amino acid residues. The general strategy involves the use of a hydrazine (B178648) derivative to introduce the N-N bond into the peptide backbone. In principle, 1,2-diisopropylhydrazine could serve as a building block for an aza-amino acid with an isopropyl group on the α-nitrogen, thereby mimicking a valine or leucine (B10760876) residue with altered conformational properties.

However, a thorough review of scientific databases and literature does not yield specific research articles detailing the successful synthesis and incorporation of an aza-amino acid derived from this compound into a peptide chain. While the synthesis of this compound itself is well-documented, its subsequent application in solid-phase or solution-phase azapeptide synthesis, including reaction conditions, yields, and characterization of the resulting peptidomimetics, is not described in the available literature. Therefore, no detailed research findings or data tables for this specific application can be presented.

Hydrazone-based Bioconjugation Strategies

Hydrazone-based bioconjugation is a widely used chemical ligation technique for linking biomolecules. This method relies on the reaction between a hydrazine or hydrazide and an aldehyde or ketone to form a stable hydrazone linkage. This reaction is valued for its bioorthogonality, meaning it can proceed in a biological environment without interfering with native biochemical processes.

Despite the extensive use of various hydrazine derivatives in bioconjugation, there is no available scientific literature that describes the use of this compound for this purpose. The steric hindrance caused by the two isopropyl groups on the nitrogen atoms may significantly impact its nucleophilicity and reactivity towards aldehydes and ketones on biomolecules, potentially rendering it unsuitable for efficient hydrazone ligation under typical bioconjugation conditions. Research in this area has tended to focus on less sterically hindered hydrazines or hydrazides to ensure favorable reaction kinetics. Consequently, no research findings, reaction data, or illustrative tables regarding the application of this compound in hydrazone-based bioconjugation strategies can be provided.

Historical Development and Future Research Directions

Evolution of Alkyl Hydrazine (B178648) Synthesis

The synthesis of alkyl hydrazines has a rich history rooted in the foundational work of organic chemistry. The journey began with the isolation of the parent compound, hydrazine, which itself proved to be a significant challenge. Emil Fischer, a key figure in the history of chemistry, first synthesized phenylhydrazine (B124118) in 1875 by reducing a diazonium salt. However, the preparation of free hydrazine was not accomplished until 1887, when Theodor Curtius successfully produced hydrazine sulfate (B86663) through a multi-step process involving the treatment of organic diazides with dilute sulfuric acid.

Early methods for the synthesis of alkyl hydrazines often involved the direct alkylation of hydrazine. However, this approach was fraught with challenges, including the formation of mixtures of mono-, di-, tri-, and even tetra-substituted products. The control of selectivity in these reactions proved to be a significant hurdle for early chemists.

A major breakthrough in the industrial production of hydrazine, which subsequently impacted the availability of starting materials for alkyl hydrazine synthesis, was the development of the Raschig process in 1907. This method, involving the reaction of ammonia (B1221849) with sodium hypochlorite, provided a more scalable route to hydrazine hydrate.

Over the years, synthetic methodologies have evolved to provide greater control over the substitution pattern of the hydrazine nucleus. The use of protecting groups became a crucial strategy to achieve selective alkylation. By temporarily blocking one of the nitrogen atoms, chemists could direct the introduction of alkyl groups to the desired position, allowing for the synthesis of specific isomers.

The development of methods for the synthesis of symmetrically and asymmetrically substituted dialkylhydrazines has been an area of continuous research. These methods include the reduction of azines, the reaction of alkyl halides with protected hydrazines, and the use of organometallic reagents. Each of these approaches has its own advantages and limitations, and the choice of method often depends on the specific target molecule and the desired substitution pattern.

Table 1: Key Milestones in the Evolution of Hydrazine and Alkyl Hydrazine Synthesis

| Year | Milestone | Key Figure(s)/Process | Significance |

| 1875 | First synthesis of a hydrazine derivative (phenylhydrazine) | Emil Fischer | Opened the door to the study of hydrazine chemistry. |

| 1887 | First synthesis of free hydrazine (as hydrazine sulfate) | Theodor Curtius | Provided access to the parent compound for further derivatization. |

| 1907 | Development of the Raschig process | Friedrich Raschig | Enabled the large-scale industrial production of hydrazine. |

| Mid-20th Century | Introduction of protecting group strategies | Various researchers | Allowed for more controlled and selective synthesis of alkyl hydrazines. |

| Late 20th Century | Development of various synthetic methodologies | Various researchers | Provided a toolbox of methods for synthesizing a wide range of substituted hydrazines. |

Milestones in the Chemical Understanding of Diisopropylhydrazine

The chemical understanding of 1,2-diisopropylhydrazine has progressed in line with the broader advancements in organic chemistry and analytical techniques. While specific historical milestones for this particular compound are not as extensively documented as for its parent, hydrazine, its study is emblematic of the exploration of symmetrically substituted dialkylhydrazines.

One of the early and fundamental methods for the preparation of this compound involves the reduction of acetone (B3395972) azine. This approach highlights the importance of azines as precursors in hydrazine chemistry. The ability to form the N-N bond through the condensation of a ketone with hydrazine, followed by reduction, represents a key conceptual milestone in the synthesis of 1,2-dialkylhydrazines.

A significant step in the characterization and purification of this compound and its derivatives has been the development of its dicarboxylate form, diisopropyl hydrazine-1,2-dicarboxylate. This stable, crystalline solid is readily prepared from the reaction of isopropyl chloroformate and hydrazine. The formation of such derivatives has been crucial for the isolation, purification, and subsequent chemical manipulation of the parent hydrazine.

The elucidation of the conformational behavior of 1,2-dialkylhydrazines, including this compound, has been another important area of study. The presence of the N-N single bond allows for rotational isomers (syn and anti), and understanding the factors that influence the preferred conformation has been a subject of spectroscopic and computational investigations. The steric bulk of the isopropyl groups in this compound plays a significant role in determining its conformational preferences and reactivity.

Furthermore, the study of the oxidation of this compound and other 1,2-dialkylhydrazines to the corresponding azo compounds (e.g., azoisopropane) has been a key area of research. This transformation is important in various synthetic applications and has contributed to the understanding of the redox chemistry of hydrazines.

Emerging Trends and Challenges in this compound Research

Current research involving this compound and related compounds is influenced by broader trends in organic synthesis, materials science, and medicinal chemistry. One emerging trend is the use of hydrazine derivatives as building blocks in the synthesis of complex nitrogen-containing heterocycles. The two adjacent nitrogen atoms in this compound provide a unique structural motif for the construction of various ring systems with potential biological activity.

Another area of growing interest is the application of dialkylhydrazines in the development of new ligands for catalysis. The nitrogen lone pairs can coordinate to metal centers, and the steric and electronic properties of the alkyl substituents can be tuned to influence the catalytic activity and selectivity of the resulting metal complexes.

Despite the synthetic utility of this compound, several challenges remain. A significant challenge is the development of more efficient and sustainable synthetic methods. Traditional methods often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. The development of catalytic and one-pot procedures for the synthesis of this compound and its derivatives is a key goal for contemporary synthetic chemists.

Furthermore, the selective functionalization of this compound at one of the nitrogen atoms remains a challenge. Differentiating between the two chemically equivalent nitrogen atoms to achieve mono-functionalization requires sophisticated synthetic strategies, often involving the use of protecting groups and carefully controlled reaction conditions.

The handling and storage of this compound also present challenges due to its potential air and moisture sensitivity. The development of more stable and easily handled precursors or derivatives is an ongoing area of research.

Potential Avenues for Advanced Synthetic Methodology

Future research into the synthesis of this compound is likely to focus on the development of more atom-economical and environmentally benign methodologies. One potential avenue is the use of catalytic methods for the direct N-N bond formation from readily available starting materials. For example, the development of catalysts that can mediate the coupling of isopropylamine (B41738) or its derivatives to form the hydrazine backbone would represent a significant advancement.

Another promising area is the application of flow chemistry to the synthesis of this compound. Flow reactors can offer improved control over reaction parameters such as temperature and mixing, leading to higher yields and purities. Additionally, the ability to perform reactions in a closed system can enhance safety, particularly when dealing with potentially hazardous reagents or intermediates.

The use of biocatalysis is another emerging field that could be applied to the synthesis of alkyl hydrazines. Enzymes could potentially be engineered to catalyze the formation of the N-N bond with high selectivity and under mild reaction conditions.

Furthermore, the development of novel protecting groups that can be introduced and removed under mild and orthogonal conditions would greatly facilitate the selective functionalization of this compound. This would open up new possibilities for the synthesis of complex molecules containing the diisopropylhydrazine moiety.

Table 2: Comparison of Synthetic Methodologies for Alkyl Hydrazines

| Methodology | Advantages | Disadvantages |

| Traditional Alkylation | Simple concept | Poor selectivity, formation of mixtures |

| Reduction of Azines | Good for symmetrical hydrazines | Requires a pre-formed azine |

| Protecting Group Strategies | High selectivity | Additional steps for protection and deprotection |

| Catalytic Methods | Potential for high efficiency and sustainability | Catalyst development can be challenging |

| Flow Chemistry | Improved control and safety | Requires specialized equipment |

| Biocatalysis | Mild conditions, high selectivity | Enzyme development and stability can be issues |

Future Applications in Chemical Synthesis and Materials Science

The unique structural and electronic properties of this compound suggest a range of potential future applications in both chemical synthesis and materials science.

In chemical synthesis, this compound can serve as a versatile building block for the construction of novel heterocyclic compounds. The two nitrogen atoms can be incorporated into various ring systems, leading to the synthesis of compounds with potential applications in pharmaceuticals, agrochemicals, and dyes. The bulky isopropyl groups can also be used to influence the stereochemical outcome of reactions, making it a potentially useful chiral auxiliary.

The development of new reagents based on the this compound scaffold is another promising area. For example, its derivatives could be used as ligands in asymmetric catalysis, where the steric bulk of the isopropyl groups could create a specific chiral environment around a metal center.

In materials science, the incorporation of the this compound unit into polymers could lead to materials with interesting properties. The nitrogen atoms could act as sites for cross-linking or for the coordination of metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs). These materials could have applications in areas such as gas storage, separation, and catalysis.

Furthermore, the redox properties of the hydrazine moiety could be exploited in the design of new electronic materials. The ability to be oxidized to the corresponding azo compound suggests that this compound-containing materials could have applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

The continued exploration of the chemistry of this compound is likely to uncover new and exciting applications in these and other fields, driven by the ongoing quest for new molecules and materials with tailored properties and functionalities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and characterization methods for 1,2-Diisopropylhydrazine derivatives?

- Methodological Answer : Mono-acylated derivatives of this compound can be synthesized via reaction with acyl chlorides (e.g., benzoyl chloride) under anhydrous conditions. Oxidation with lead tetraacetate in dry benzene (with pyridine additive) regenerates the parent acid with >90% yield. Characterization relies on NMR spectroscopy to confirm acylation and gas evolution monitoring to track hydrazine decomposition. Pyridine enhances reaction cleanliness by stabilizing intermediates .

Q. How do physicochemical properties influence the environmental fate of this compound?

- Methodological Answer : Aerobic oxidation dominates degradation, but key parameters like solubility, vapor pressure, and Henry’s Law constant remain poorly quantified. Experimental gaps in anaerobic conditions (e.g., sediments) limit fate modeling. Researchers should prioritize measuring partition coefficients (Koc, pKa) and oxidation kinetics under varying pH/temperature to refine environmental persistence estimates .

Advanced Research Questions

Q. What structural features of 1,2-dialkylhydrazines determine their enzyme inhibition mechanisms?

- Methodological Answer : Bulky isopropyl groups reduce nucleophilicity, lowering inhibition potency (pI50 ~4.7 for monoamine oxidase vs. ~5.8 for diamine oxidase). Kinetic assays using aldehydes (e.g., acetaldehyde) reveal non-enzymatic reactivity trends: smaller alkyl derivatives react spontaneously, while this compound remains inert. Molecular docking studies can map steric hindrance effects on enzyme active sites .

Q. How can systematic review frameworks address contradictions in toxicological data for this compound?

- Methodological Answer : Apply ATSDR’s 8-step protocol:

- Step 1–3 : Define exposure scenarios (e.g., lab vs. environmental), screen literature for health outcomes.

- Step 4–6 : Extract data, assess bias (e.g., in vitro vs. in vivo), and rate confidence (low/moderate) based on study design.

- Step 7–8 : Integrate evidence using sensitivity analyses for physicochemical uncertainties (e.g., bioavailability from soil). Conflicting data are resolved by prioritizing studies with controlled exposure durations and validated analytical methods .

Q. What catalytic pathways explain N–C bond cleavage in iron-mediated reactions involving this compound?

- Methodological Answer : Fe complexes (e.g., Fe(N{SiMe3}2)2) react with this compound to form heterocubanes via N–C cleavage. Mechanistic studies using Mössbauer and EPR spectroscopy identify Fe(III)-imide intermediates. Adjusting stoichiometry (e.g., 9:6:5 Fe/thiolate/hydrazine) isolates reduced cubane derivatives, highlighting redox-driven structural rearrangements .

Data Contradiction & Gaps

Q. How should researchers address the lack of reliable analytical methods for detecting this compound in biological matrices?

- Methodological Answer : Develop LC-MS/MS protocols using stable isotope-labeled analogs. Validate methods via spike-recovery experiments in plasma/tissue homogenates. Cross-reference with metabolites (e.g., isopropylamine) as indirect biomarkers. Collaborate with analytical chemistry consortia to standardize protocols and improve detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.